2-(2-chlorophenyl)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-quinolinecarbohydrazide
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Overview
Description
2-(2-CHLOROPHENYL)-N’-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that features a quinoline core, a hydrazide linkage, and various functional groups including a chlorophenyl and a hydroxy-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-N’-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorophenyl Group: This step can be performed via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrazide Linkage: The chlorophenyl-quinoline intermediate is then reacted with hydrazine hydrate to form the hydrazide linkage.
Condensation with 4-Hydroxy-3,5-Dimethoxybenzaldehyde: Finally, the hydrazide is condensed with 4-hydroxy-3,5-dimethoxybenzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural similarity to known pharmacophores suggests it might exhibit biological activity, such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-N’-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4-quinolinecarboxylic acid
- N’-(4-Hydroxy-3,5-dimethoxybenzylidene)-4-quinolinecarbohydrazide
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside
Uniqueness
What sets 2-(2-CHLOROPHENYL)-N’-[(E)-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its quinoline core is a common motif in many bioactive compounds, while the hydrazide linkage and the specific substituents provide additional sites for interaction with biological targets.
Properties
Molecular Formula |
C25H20ClN3O4 |
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Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H20ClN3O4/c1-32-22-11-15(12-23(33-2)24(22)30)14-27-29-25(31)18-13-21(17-8-3-5-9-19(17)26)28-20-10-6-4-7-16(18)20/h3-14,30H,1-2H3,(H,29,31)/b27-14+ |
InChI Key |
CXWCIILVDKJAJN-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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